molecular formula C8H16ClNO B2964428 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride CAS No. 2253629-50-2

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride

Cat. No.: B2964428
CAS No.: 2253629-50-2
M. Wt: 177.67
InChI Key: AVGPKBWBKPSPEZ-UHFFFAOYSA-N
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Description

1-methyl-2-oxabicyclo[222]octan-4-amine hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl

Scientific Research Applications

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-oxabicyclo[22Similar compounds have been found to inhibit calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-2-oxabicyclo[22If it indeed inhibits calcineurin as suggested by the activity of similar compounds , it could potentially affect calcium signaling pathways and downstream effects related to this enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the bicyclic oxabicyclo[2.2.2]octane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amine group: The amine group is introduced via nucleophilic substitution reactions. Common reagents include amines and ammonia.

    Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, ammonia, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-oxabicyclo[2.2.2]octan-4-amine: A structurally similar compound with a different substitution pattern.

    8-azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring system and potential biological activity.

Uniqueness

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both an amine and an ether functional group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-4-8(9,5-3-7)6-10-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGPKBWBKPSPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253629-50-2
Record name 1-methyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
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